molecular formula C27H23N7OS B10941767 N-[4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-[4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B10941767
M. Wt: 493.6 g/mol
InChI Key: NCVVZQANTUCOAW-UHFFFAOYSA-N
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Description

N-[4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound featuring multiple heterocyclic rings. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple nitrogen atoms and aromatic rings suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bipyrazole and thieno[2,3-c]pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: N-[4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its combination of bipyrazole and thieno[2,3-c]pyrazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H23N7OS

Molecular Weight

493.6 g/mol

IUPAC Name

N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C27H23N7OS/c1-17-22-15-25(36-27(22)34(30-17)21-7-5-4-6-8-21)26(35)28-19-9-11-20(12-10-19)33-14-13-24(31-33)23-16-32(3)29-18(23)2/h4-16H,1-3H3,(H,28,35)

InChI Key

NCVVZQANTUCOAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)N4C=CC(=N4)C5=CN(N=C5C)C)C6=CC=CC=C6

Origin of Product

United States

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